molecular formula C10H13NO B13094956 1-(3-Amino-2,6-dimethylphenyl)ethanone

1-(3-Amino-2,6-dimethylphenyl)ethanone

Cat. No.: B13094956
M. Wt: 163.22 g/mol
InChI Key: WGCIYKWYWQDACG-UHFFFAOYSA-N
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Description

1-(3-Amino-2,6-dimethylphenyl)ethanone is a substituted acetophenone derivative featuring an amino group at the 3-position and methyl groups at the 2- and 6-positions of the aromatic ring. This compound is synthesized via nitration of 1-(2,6-dimethylphenyl)ethanone followed by reduction, as described in .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(3-amino-2,6-dimethylphenyl)ethanone

InChI

InChI=1S/C10H13NO/c1-6-4-5-9(11)7(2)10(6)8(3)12/h4-5H,11H2,1-3H3

InChI Key

WGCIYKWYWQDACG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-2,6-dimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-2,6-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of biocatalysts or environmentally benign solvents, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2,6-dimethylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(3-amino-2,6-dimethylphenyl)ethanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(3-Amino-2,6-dimethylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2,6-dimethylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The position and nature of substituents significantly alter physical properties and reactivity. Key comparisons include:

Table 1: Substituent Impact on Physical Properties
Compound Name Substituents Melting Point (°C) Key References
1-(3-Amino-2,6-dimethylphenyl)ethanone 3-NH₂, 2-CH₃, 6-CH₃ Not reported
1-(2,6-Dimethylphenyl)ethanone 2-CH₃, 6-CH₃ Not reported
1-(2-Hydroxy-4,6-dimethylphenyl)ethanone 2-OH, 4-CH₃, 6-CH₃ Not reported
1-(2,5-Dihydroxy-3,6-dimethylphenyl)ethanone 2-OH, 5-OH, 3-CH₃, 6-CH₃ 150–151
  • Crystallography: highlights that hydroxylated analogs form hydrogen-bonded dimers, whereas the amino group in the target compound may facilitate different packing modes .

Key Structural Comparisons

Table 2: Structural and Functional Group Comparisons
Compound Key Substituents Electronic Effects Potential Applications
This compound 3-NH₂ (strong donor), 2,6-CH₃ Enhanced electron density Pharmaceutical intermediates
1-(2,3-Dimethylphenyl)ethanone 2,3-CH₃ Moderate electron donation Organic synthesis
1-(3-Fluoro-2,6-dimethoxyphenyl)ethanone 3-F (withdrawing), 2,6-OCH₃ Electron-withdrawing/donating mix Agrochemicals
1-(3-Benzoyl-2-hydroxy-5-methylphenyl)ethanone 2-OH, 3-COPh, 5-CH₃ Mixed effects (OH donor, COPh withdrawer) Material science

Biological Activity

1-(3-Amino-2,6-dimethylphenyl)ethanone, a compound with significant potential in various biological applications, is characterized by its unique structure and functional groups that facilitate interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is an aromatic ketone featuring an amino group that enhances its reactivity and biological interactions. The presence of the 2,6-dimethyl substituents on the phenyl ring contributes to its unique steric and electronic properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The amino group allows for hydrogen bonding and electrostatic interactions, which can enhance binding affinity and specificity for various molecular targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular functions.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential enzymes.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.
  • Anticancer Potential : Research suggests that derivatives of this compound may possess anticancer activity by inhibiting the proliferation of cancer cells. For example, studies have demonstrated significant inhibition rates against various cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of microbial growth
Anti-inflammatoryReduction in inflammatory markers
AnticancerSignificant inhibition in cancer cell lines

Case Study: Anticancer Activity

A recent study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated a notable decrease in cell viability across multiple types of cancer, suggesting its potential as a lead compound for further development .

Synthetic Routes and Applications

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its applications extend beyond academic research into industrial uses such as the production of dyes and pigments.

Feasible Synthetic Routes

The synthesis typically involves straightforward organic reactions that allow for high yields and purity, making it suitable for large-scale production. For instance, a three-step synthetic route has been optimized to produce derivatives with enhanced biological activities while maintaining cost-effectiveness.

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